2,2,5-Trimethyl-3-phenylpyrrolidine
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Overview
Description
2,2,5-Trimethyl-3-phenylpyrrolidine is a heterocyclic organic compound with the molecular formula C13H19N It features a pyrrolidine ring substituted with three methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyl-3-phenylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,2,5-trimethylpyrrolidine with phenylmagnesium bromide under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethyl-3-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
2,2,5-Trimethyl-3-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring containing nitrogen.
2,2,5-Trimethylpyrrolidine: Lacks the phenyl group, making it less complex.
3-Phenylpyrrolidine: Similar structure but without the additional methyl groups
Uniqueness: 2,2,5-Trimethyl-3-phenylpyrrolidine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2,2,5-trimethyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-9-12(13(2,3)14-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
InChI Key |
FVDMLCGIOKMSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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